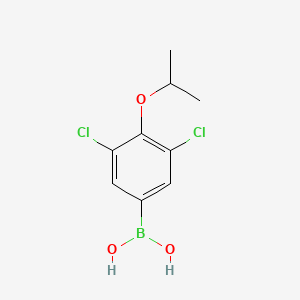

3,5-Dichloro-4-isopropoxyphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,5-dichloro-4-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BCl2O3/c1-5(2)15-9-7(11)3-6(10(13)14)4-8(9)12/h3-5,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTEROWRZDFNANP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)OC(C)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681610 | |

| Record name | {3,5-Dichloro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-62-5 | |

| Record name | {3,5-Dichloro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,5-Dichloro-4-isopropoxyphenylboronic acid chemical properties

An In-depth Technical Guide to 3,5-Dichloro-4-isopropoxyphenylboronic acid: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, reactivity, synthesis, and critical applications of this versatile reagent, with a focus on the causality behind experimental choices and protocols.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted arylboronic acid, a class of compounds renowned for its stability, low toxicity, and exceptional utility in carbon-carbon and carbon-heteroatom bond formation.[1] The specific substitution pattern of this molecule—two chlorine atoms ortho to the boronic acid group and a para-isopropoxy group—imparts distinct steric and electronic properties that are highly valuable in targeted synthesis.

Key Identifiers and Structural Data

The fundamental identifiers for this compound are crucial for accurate sourcing, documentation, and regulatory compliance.

| Identifier | Value |

| Chemical Name | (3,5-Dichloro-4-isopropoxyphenyl)boronic acid |

| CAS Number | 1218790-62-5[2][3] |

| Molecular Formula | C₉H₁₁BCl₂O₃[2] |

| Molecular Weight | 248.90 g/mol [2][4] |

| SMILES String | CC(C)OC1=C(Cl)C=C(B(O)O)C=C1Cl |

| InChI Key | InChI=1S/C9H11BCl2O3/c1-5(2)15-8-6(10)3-4-7(11)9(8)12(13)14/h3-5,13-14H,1-2H3 |

Physicochemical Properties

These properties are essential for determining appropriate reaction conditions, purification methods, and storage protocols. While specific experimental data for melting and boiling points are not consistently reported in public literature, data from analogous compounds and supplier information provide a reliable profile.

| Property | Value / Description |

| Appearance | Typically a white to off-white solid or crystalline powder. |

| Solubility | Generally soluble in organic solvents like methanol, ethanol, acetone, and DMSO.[5] Phenylboronic acids exhibit low to moderate solubility in nonpolar solvents and limited solubility in water, though this can be pH-dependent.[5] |

| Melting Point | Not consistently reported. Similar dichlorinated phenylboronic acids have melting points well above 200°C. For example, 3,5-Dichlorophenylboronic acid melts at 302°C.[6] |

| Boiling Point | Not applicable; decomposes at high temperatures. |

| Storage | Store in a cool, dry place in a tightly sealed container, often under an inert atmosphere (e.g., Argon or Nitrogen) to prevent dehydration to the boroxine anhydride.[7][8] |

Synthesis and Reactivity Profile

The synthetic utility of an arylboronic acid is defined by its reactivity. Understanding its preparation and characteristic reactions is paramount for its effective application.

General Synthetic Pathway

The logical precursor is 1,3-dichloro-2-isopropoxy-5-iodobenzene (or the corresponding bromide). The increased reactivity of the C-I or C-Br bond is leveraged for the formation of an organolithium or Grignard reagent.

Protocol: Generalized Synthesis of a Substituted Phenylboronic Acid

This protocol is a robust, self-validating procedure adaptable for the synthesis of this compound from its corresponding aryl halide.

-

Reactor Setup: A multi-neck, flame-dried round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum. The system must be kept under a positive pressure of inert gas throughout the reaction to exclude atmospheric moisture and oxygen.

-

Aryl Halide Solution: The starting aryl halide (e.g., 1,3-dichloro-5-iodo-2-isopropoxybenzene) (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF).

-

Metal-Halogen Exchange: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi) in hexanes (1.1 equiv) is added dropwise via syringe, ensuring the internal temperature does not rise significantly. The choice of n-BuLi is critical for efficient exchange with aryl iodides or bromides at low temperatures. The reaction is stirred for 1-2 hours at -78 °C.

-

Borylation: Triisopropyl borate (1.2 equiv) is added dropwise at -78 °C. This borate ester is chosen for its reactivity and the steric bulk which can help prevent over-addition. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Aqueous Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid (1 M). The mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester to the desired boronic acid.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization or silica gel chromatography, to yield the final product.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of arylboronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C-C bonds.[9] This reaction is foundational in synthesizing biaryl and heteroaryl structures common in pharmaceuticals and advanced materials.[10]

The reaction involves the coupling of the boronic acid with an organohalide (or triflate). The 3,5-dichloro substitution on the title compound can sterically influence the coupling, and the electron-withdrawing nature of the chlorides can affect the transmetalation step.

Protocol: Typical Suzuki-Miyaura Cross-Coupling

This protocol provides a reliable framework for coupling this compound with a generic aryl bromide.

-

Reagent Preparation: In a reaction vessel, combine this compound (1.2 equiv), the aryl bromide (1.0 equiv), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (3.0 equiv).[11] The choice of a robust base is critical to activate the boronic acid for transmetalation.

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) or a more active pre-catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos, SPhos).[11] The ligand choice is crucial for stabilizing the palladium center and facilitating the catalytic cycle, especially with challenging substrates.

-

Solvent Addition and Degassing: Add a suitable solvent system, commonly a mixture like dioxane/water or toluene/ethanol. The reaction mixture must be thoroughly degassed by bubbling with argon or nitrogen for 15-30 minutes to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic phase over MgSO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel to isolate the biaryl product.

Applications in Research and Drug Development

The unique structural motifs of this compound make it a high-value intermediate in several fields.

Medicinal Chemistry

Boron-containing compounds, particularly arylboronic acids, are integral to modern drug discovery.[12][13] The title compound serves as a scaffold to introduce a dichlorinated, isopropoxy-substituted phenyl ring into a larger molecule.

-

Metabolic Blocking: The two chlorine atoms can act as metabolic blockers. By occupying positions susceptible to enzymatic oxidation (e.g., by Cytochrome P450 enzymes), they can prevent metabolic degradation, thereby increasing the half-life and bioavailability of a drug candidate.

-

Modulation of Physicochemical Properties: The bulky and lipophilic isopropoxy group can enhance binding to hydrophobic pockets in target proteins and improve cell membrane permeability.

-

Scaffold for Advanced Intermediates: This boronic acid is a precursor for more complex molecules. For instance, a related structure was used in the discovery of MGL-3196, a highly selective thyroid hormone receptor β agonist that entered clinical trials for treating dyslipidemia.[14] This highlights the real-world impact of this chemical scaffold in developing novel therapeutics.

Materials Science

Arylboronic acids are also used in the synthesis of functional materials.[15] Their ability to undergo reversible esterification with diols makes them suitable for creating sensors for sugars and other biologically relevant molecules.[16] Furthermore, their utility in forming robust C-C bonds via Suzuki coupling allows for the construction of conjugated polymers and Covalent Organic Frameworks (COFs) with tailored electronic and photophysical properties.

Analytical Profile: Spectroscopic Data

Structural confirmation relies on standard analytical techniques. Below are the expected NMR chemical shifts for this compound, based on established data for analogous structures.[17][18][19]

| Data Type | Expected Signals and Interpretation |

| ¹H NMR | ~7.5-7.8 ppm (s, 2H): Aromatic protons on the phenyl ring. Their equivalence results in a singlet. ~4.5-4.8 ppm (septet, 1H): The methine proton (-CH-) of the isopropoxy group, split by the six methyl protons. ~1.3-1.5 ppm (d, 6H): The two equivalent methyl groups (-CH₃) of the isopropoxy group, split by the methine proton. Broad singlet (variable): The acidic protons of the B(OH)₂ group. May exchange with water in the solvent and sometimes is not observed. |

| ¹³C NMR | ~155-160 ppm: Aromatic carbon attached to the isopropoxy group. ~135-140 ppm: Aromatic carbons attached to the chlorine atoms. ~130-135 ppm: Aromatic carbons (CH). Carbon attached to Boron: Often not observed or is very broad due to quadrupolar relaxation of the boron nucleus. ~70-75 ppm: Methine carbon (-CH-) of the isopropoxy group. ~20-25 ppm: Methyl carbons (-CH₃) of the isopropoxy group. |

Safety, Handling, and Disposal

As with all laboratory chemicals, proper handling of this compound is essential. The following information is synthesized from safety data sheets for analogous boronic acids.[6][8][20][21][22]

GHS Hazard and Precautionary Statements

| Category | Statement |

| Pictograms | Warning (Exclamation Mark) |

| Hazard Statements | H302: Harmful if swallowed.[20][22] H315: Causes skin irritation.[6][21] H319: Causes serious eye irritation.[6][21] H335: May cause respiratory irritation.[6] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] P264: Wash skin thoroughly after handling.[20][21] P280: Wear protective gloves/eye protection/face protection.[21] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[20] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][21] |

Handling and Disposal Guidelines

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and nitrile gloves.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste. Do not allow it to enter drains or waterways.[23]

Conclusion

This compound is a strategically designed synthetic intermediate whose value lies in its specific substitution pattern. The interplay of its chloro and isopropoxy groups provides medicinal chemists and materials scientists with a tool to fine-tune molecular properties, from metabolic stability to steric and electronic interactions. Its primary role in Suzuki-Miyaura coupling reactions underscores its importance as a building block for creating complex, high-value molecules. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for leveraging its full potential in advanced research and development.

References

- Chemsrc.com. (2022, March 4). This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD.

- The Royal Society of Chemistry. (n.d.).

- BLDpharm. (n.d.). 1701449-15-1|(3-Chloro-5-ethoxy-4-isopropoxyphenyl)boronic acid.

- Sigma-Aldrich. (2025, October 15).

- Sigma-Aldrich. (n.d.). 3,5-Dichlorophenylboronic acid 98 67492-50-6.

- BLDpharm. (n.d.). 2096335-18-9|(3-Chloro-5-fluoro-4-isopropoxyphenyl)boronic acid.

- BLDpharm. (n.d.). 3-Chloro-4-((3,5-dimethoxybenzyl)oxy)phenyl)boronic acid.

- Chem-Impex. (n.d.). 3,5-Dichloro-4-methoxyphenylboronic acid.

- TCI Chemicals. (2024, November 14). SAFETY DATA SHEET - 2,3-Difluorophenylboronic Acid.

- Sigma-Aldrich. (2025, May 12). SAFETY DATA SHEET - 4-(Diphenylamino)phenylboronic acid.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- Fluorochem. (2024, December 19). Safety Data Sheet - (3-(Neopentyloxy)phenyl)boronic acid.

- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - 4-(4-Isopropylpiperazin-1-yl)phenylboronic acid pinacol ester.

- ResearchGate. (n.d.). Application in medicinal chemistry and comparison studies.

- GlobalChemMall. (n.d.). (3,5-Dichloro-4-isopropoxyphenyl)boronic acid.

- CymitQuimica. (n.d.). This compound, pinacol ester.

- National Center for Biotechnology Information. (n.d.). 4-Isopropylphenylboronic acid.

- CDH Fine Chemical. (n.d.).

- National Institutes of Health. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.

- MDPI. (n.d.). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry.

- National Center for Biotechnology Information. (n.d.). [3-[[3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylamino]phenyl]boronic acid.

- SpringerLink. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- PubMed Central. (n.d.).

- ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- Organic-Chemistry.org. (n.d.).

- Chemsigma. (n.d.). 3,5-Dichloro-4-fluorophenylboronic acid [1646614-31-4].

- Amazon S3. (n.d.).

- National Center for Biotechnology Information. (n.d.). (3,4-Dichloro-2-isopropoxyphenyl)boronic acid.

- ResearchGate. (2025, August 5). (PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.

- PubMed Central. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- MDPI. (n.d.).

- ResearchGate. (n.d.). Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine.

- Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure.

- PubMed. (n.d.). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[2][17][20]triazine-6-carbonitrile (MGL-3196)

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 3. globalchemmall.com [globalchemmall.com]

- 4. (3,4-Dichloro-2-isopropoxyphenyl)boronic acid | C9H11BCl2O3 | CID 177686239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. 1701449-15-1|(3-Chloro-5-ethoxy-4-isopropoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 12. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry [mdpi.com]

- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemimpex.com [chemimpex.com]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. scs.illinois.edu [scs.illinois.edu]

- 19. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. tcichemicals.com [tcichemicals.com]

- 22. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 23. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to 3,5-Dichloro-4-isopropoxyphenylboronic Acid: Properties, Synthesis, and Application in Cross-Coupling Methodologies

Abstract

This technical guide provides a comprehensive overview of 3,5-Dichloro-4-isopropoxyphenylboronic acid, a specialized building block for advanced organic synthesis. The document details its core physicochemical properties, including its precise molecular weight, and presents a generalized synthesis pathway. The primary focus is on its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds. A detailed, field-tested experimental protocol is provided, along with a mechanistic discussion that emphasizes the causal relationships behind procedural choices. This guide is intended for researchers, chemists, and drug development professionals who utilize cross-coupling chemistry to construct complex molecular architectures.

Introduction: The Role of Arylboronic Acids in Modern Drug Discovery

The strategic formation of carbon-carbon (C-C) bonds is fundamental to the synthesis of organic molecules. Among the array of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent method due to its mild reaction conditions, high functional group tolerance, and commercial availability of diverse boronic acid reagents.[1][2] Boronic acids are not merely synthetic intermediates; their unique electronic and structural properties have established them as critical pharmacophores in their own right.

The significance of this class of compounds is underscored by the number of boronic acid-containing drugs approved by regulatory agencies like the U.S. Food and Drug Administration (FDA). Medications such as Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, and Vaborbactam, a β-lactamase inhibitor, highlight the successful integration of the boronic acid moiety into clinically effective therapeutics.[3][4][5] These successes have spurred medicinal chemists to increasingly explore boronic acids to enhance drug potency, selectivity, and pharmacokinetic profiles.[6] this compound represents a highly functionalized, next-generation building block designed for the precise construction of complex biaryl and heteroaryl scaffolds central to many emerging drug candidates.

Core Profile: this compound

A thorough understanding of a reagent's physical and chemical properties is a prerequisite for its effective use in synthesis. This section details the essential characteristics of this compound.

Physicochemical Properties

The fundamental quantitative data for this compound are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations in reaction planning.

| Property | Value | Source |

| Molecular Weight | 248.90 g/mol | [7] |

| Molecular Formula | C₉H₁₁BCl₂O₃ | [7] |

| CAS Number | 1218790-62-5 | [7][8] |

| Appearance | White to off-white solid | Inferred from similar compounds[9] |

| Purity (Typical) | ≥97% | [7] |

Note: Properties such as melting point and boiling point are not consistently reported in public literature and should be determined experimentally.

Structural Analysis

The utility of this compound in organic synthesis is derived from its unique combination of functional groups:

-

Boronic Acid Group (-B(OH)₂): This is the reactive center for the Suzuki-Miyaura coupling, enabling the transfer of the aryl group to the palladium catalyst during the transmetalation step.

-

Dichloro Substitution: The two chlorine atoms at the 3- and 5-positions are strongly electron-withdrawing. This electronic perturbation can influence the reactivity of the boronic acid and provides steric hindrance that can direct the regioselectivity of coupling reactions. Furthermore, these positions offer potential sites for subsequent functionalization.

-

Isopropoxy Group (-OCH(CH₃)₂): This ether linkage at the 4-position is a bulky, lipophilic group. It enhances the solubility of the molecule in organic solvents and can be used to probe steric pockets in biological targets during drug design.

Synthesis and Purification

While this compound is commercially available, understanding its synthesis is valuable for researchers who may need to produce derivatives. The most common and logical approach involves the borylation of a corresponding aryl-metal species.

Generalized Synthesis Protocol

The synthesis can be achieved via a Grignard reaction followed by borylation and subsequent hydrolysis. The starting material would be a halogenated precursor, such as 1-bromo-3,5-dichloro-4-isopropoxybenzene.

Step-by-Step Methodology:

-

Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert argon atmosphere, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-3,5-dichloro-4-isopropoxybenzene in anhydrous tetrahydrofuran (THF) to the magnesium suspension. Maintain a gentle reflux to ensure the formation of the Grignard reagent, (3,5-Dichloro-4-isopropoxyphenyl)magnesium bromide.

-

Borylation: Cool the freshly prepared Grignard reagent to approximately -78 °C using a dry ice/acetone bath. To this solution, add triisopropyl borate dropwise via a syringe, ensuring the internal temperature does not rise significantly. Stir the mixture at this temperature for 2-3 hours.

-

Hydrolysis: Allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Workup and Isolation: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude boronic acid can be purified by recrystallization from an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) or by column chromatography on silica gel to yield the final product.

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis of arylboronic acids.

Application in Suzuki-Miyaura Cross-Coupling

The primary application for this reagent is as a coupling partner in the Suzuki-Miyaura reaction to form a C(sp²)-C(sp²) bond with an aryl, vinyl, or pseudo-halide.

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium catalyst.[2]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/vinyl-halide (R-X) bond, forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. This is the step where the boronic acid reagent enters the cycle.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond (R-R') and regenerating the Pd(0) catalyst.

Suzuki-Miyaura Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes a general method for the coupling of an aryl bromide with this compound.

Materials:

-

Aryl bromide (1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, and the base.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Causality and Optimization

-

The Catalyst: Pd(PPh₃)₄ is a common choice, but other catalysts with specialized phosphine ligands (e.g., SPhos, XPhos) can be used to improve yields or couple more challenging substrates.[10] The catalyst choice is critical for the efficiency of the oxidative addition and reductive elimination steps.

-

The Base: A base is essential for activating the boronic acid to facilitate transmetalation. The boronic acid reacts with the base (e.g., carbonate or phosphate) to form a more nucleophilic boronate species [-B(OH)₃]⁻, which more readily transfers its aryl group to the palladium center. The choice of base can significantly impact reaction rates and yields.

-

The Solvent: A mixture of an organic solvent and water is often used. The organic solvent (Dioxane, DMF, Toluene) solubilizes the organic reagents, while water helps to dissolve the inorganic base. Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Safety, Handling, and Storage

Like most chemical reagents, this compound requires careful handling.

-

Safety: Boronic acids are generally considered irritants. Avoid inhalation of dust and contact with skin and eyes. All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.

-

Handling: Use spatulas and glassware dedicated to chemical synthesis. Avoid creating dust when weighing the solid.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from moisture and oxidizing agents. An inert atmosphere is recommended for long-term storage to prevent potential degradation of the boronic acid group.

Conclusion

This compound, with a molecular weight of 248.90 g/mol , is more than a simple chemical. It is a precisely designed tool for molecular construction. Its chlorinated and isopropoxy-substituted phenyl ring makes it a valuable reagent for synthesizing complex biaryl structures that are often pursued in pharmaceutical and materials science research. A firm grasp of its properties, synthesis, and application in robust protocols like the Suzuki-Miyaura coupling empowers researchers to leverage its full potential in the development of novel and impactful molecules.

References

- BenchChem.

- Chemsrc.com. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD.

- ResearchGate. Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a.

- ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters.

- Chemistry LibreTexts. Suzuki-Miyaura Coupling.

- MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.

- GlobalChemMall. (3,5-Dichloro-4-isopropoxyphenyl)boronic acid.

- Chem-Impex. 3,5-Dichloro-4-methoxyphenylboronic acid.

- Sigma-Aldrich. 3,5-Dichlorophenylboronic acid 98%.

- BLDpharm. (3-Chloro-5-fluoro-4-isopropoxyphenyl)boronic acid.

- PubMed Central. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- PubMed Central.

- PubMed. Design and discovery of boronic acid drugs.

- Google Patents. Process for the preparation of substituted phenylboronic acids.

- Organic Syntheses. 3-pyridylboronic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 8. globalchemmall.com [globalchemmall.com]

- 9. chemimpex.com [chemimpex.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 3,5-Dichloro-4-isopropoxyphenylboronic acid

Introduction: The Strategic Importance of 3,5-Dichloro-4-isopropoxyphenylboronic acid in Modern Drug Discovery

This compound is a key building block in contemporary medicinal chemistry, valued for its role in the synthesis of complex organic molecules. Boronic acids, and their derivatives, have become indispensable tools for pharmaceutical researchers, largely due to their versatility in forming carbon-carbon and carbon-heteroatom bonds, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The unique substitution pattern of this particular boronic acid—featuring two chlorine atoms and an isopropoxy group—offers medicinal chemists a scaffold with tailored electronic and steric properties. These attributes are critical in modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. For instance, the dichlorinated phenyl ring can enhance metabolic stability and influence binding affinity, while the isopropoxy group can improve solubility and membrane permeability. This guide provides a comprehensive overview of a robust synthetic route to this compound, designed for researchers, scientists, and professionals in drug development.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The boronic acid functionality can be introduced in the final step via a borylation reaction on a suitable precursor. This precursor, 1,3-dichloro-2-isopropoxybenzene, can be synthesized from a commercially available starting material, 2,6-dichlorophenol, through a Williamson ether synthesis. This multi-step strategy is outlined below and will be detailed in the subsequent sections.

Visualizing the Synthetic Pathway

Sources

An In-depth Technical Guide to 3,5-Dichloro-4-isopropoxyphenylboronic acid

Abstract: This document provides a comprehensive technical overview of 3,5-Dichloro-4-isopropoxyphenylboronic acid, a key building block in modern synthetic and medicinal chemistry. We will delve into its structural and physicochemical properties, provide a detailed, field-proven synthesis protocol, outline methods for its analytical characterization, and explore its primary application in palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Structural Elucidation and Physicochemical Properties

This compound is an organoboron compound featuring a phenyl ring substituted with two chlorine atoms, an isopropoxy group, and a boronic acid functional group [-B(OH)₂]. This specific arrangement of electron-withdrawing (chlorine) and electron-donating (isopropoxy) groups imparts unique reactivity and properties, making it a valuable intermediate in organic synthesis.

The structural formula is presented below:

Caption: General workflow for the synthesis of the target boronic acid.

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with the starting material, 1,5-dichloro-2-iodo-3-isopropoxybenzene.

-

Inert Conditions: The system is purged with dry nitrogen or argon. Anhydrous tetrahydrofuran (THF) is added via cannula to dissolve the starting material. [1][2]3. Formation of Aryllithium: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (typically 1.1 equivalents) in hexanes is added dropwise over 30-60 minutes, ensuring the internal temperature does not rise significantly. The formation of the aryllithium intermediate is the critical step.

-

Borylation: After stirring the mixture at -78 °C for an additional hour, triisopropyl borate (typically 1.2-1.5 equivalents) is added dropwise. [1]5. Workup: The reaction is allowed to slowly warm to room temperature and stirred overnight. It is then quenched by the slow addition of aqueous hydrochloric acid (e.g., 1M HCl).

-

Extraction and Isolation: The aqueous layer is separated and extracted multiple times with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified either by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography to yield the pure this compound.

Quality Control and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons. Expected signals would include a singlet for the aromatic proton, a multiplet for the isopropoxy CH group, and a doublet for the two methyl groups of the isopropoxy moiety. The B(OH)₂ protons are often broad and may exchange with residual water in the solvent.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

¹¹B NMR: This is a particularly useful technique for characterizing boronic acids. [3][4]The chemical shift can confirm the presence of the sp²-hybridized boron atom, which typically appears in a specific region of the spectrum. [3][4]

-

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide an exact mass, further confirming the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for determining the purity of the final compound. A reversed-phase method can separate the desired product from starting materials and byproducts. The analysis of boronic acids by RP-HPLC can be challenging due to their reactivity and polarity, often requiring specific mobile phase conditions for stable and reproducible results. [5]

Applications in Medicinal Chemistry: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is primarily utilized as a coupling partner in the Suzuki-Miyaura reaction. [6]This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl structures, which are common motifs in pharmaceuticals. [7][8][9] The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. [7][8][10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Significance in Drug Development: The dichloro-isopropoxy substitution pattern of this particular boronic acid is found in various advanced pharmaceutical intermediates. For instance, similar structural motifs are part of molecules developed as selective thyroid hormone receptor β (THR-β) agonists for treating dyslipidemia. [11]The ability to precisely install this functionalized aryl group onto a different molecular scaffold via the Suzuki reaction is a testament to its importance in the synthesis of complex, high-value molecules. [9][12][13]

Safety, Handling, and Storage

Like most boronic acids, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is typically a stable solid but should be stored in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents.

References

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

- (3,5-Dichloro-4-isopropoxyphenyl)boronic acid - GlobalChemMall. GlobalChemMall. [Link]

- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. [Link]

- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024).

- This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. (2022). Chemsrc.com. [Link]

- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. [Link]

- The catalytic mechanism of the Suzuki-Miyaura reaction. (2022). ChemRxiv. [Link]

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022).

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condens

- Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. (2022). Royal Society of Chemistry. [Link]

- 4-Isopropylphenylboronic acid | C9H13BO2. PubChem. [Link]

- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (2022).

- Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydrot[1][10][11]riazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. (2014). PubMed. [Link]

- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017). Drug Discovery & Development. [Link]

- Process for the preparation of substituted phenylboronic acids.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2021).

- Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transform

- (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. [Link]

- 3-pyridylboronic acid. Organic Syntheses. [Link]

- Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. (2003). University of Pittsburgh. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. sites.pitt.edu [sites.pitt.edu]

- 3. par.nsf.gov [par.nsf.gov]

- 4. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Purity Standards for 3,5-Dichloro-4-isopropoxyphenylboronic Acid: A Guide to Ensuring Experimental Integrity and Reproducibility

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloro-4-isopropoxyphenylboronic acid is a critical building block in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, which are foundational in pharmaceutical and materials science discovery.[1][2] The success, reproducibility, and scalability of these synthetic endeavors are inextricably linked to the purity of the boronic acid reagent. This guide provides an in-depth examination of the purity standards for this compound, detailing the common impurities, their origins, and robust analytical methodologies for their detection and quantification. By adopting these principles, researchers can mitigate risks of failed reactions, misleading biological data, and challenges during process scale-up.

The Critical Impact of Purity in Application

The boronic acid moiety is notoriously labile, susceptible to degradation pathways that can be initiated by moisture, oxygen, heat, or even the reaction conditions themselves.[3][4][5] For researchers in drug development, the stakes are particularly high. An impure batch of this compound can lead to:

-

Reduced Reaction Yields: Key impurities, such as boroxines or protodeboronated species, are either unreactive or lead to unwanted side reactions, consuming the catalyst and starting materials inefficiently.[6]

-

Formation of Complex Byproducts: Impurities can participate in the coupling reaction, leading to a complex mixture that complicates purification and isolation of the desired product.[7]

-

Inaccurate Biological Screening Results: Unidentified byproducts carried through a synthetic sequence can exhibit their own biological activity, leading to false positives or negatives in high-throughput screening campaigns.

-

Regulatory Scrutiny: Arylboronic acids and their byproducts may be considered potential genotoxic impurities (PGIs), necessitating strict control and monitoring in active pharmaceutical ingredient (API) synthesis.[8]

Therefore, a comprehensive understanding and rigorous assessment of reagent purity are not merely best practices; they are essential components of sound scientific research and development.

The Impurity Landscape: Identification and Causality

The purity of this compound is primarily compromised by three classes of impurities: the self-condensation product (boroxine), hydrolysis products, and byproducts from its synthesis. Understanding the origin of these impurities is the first step toward controlling them.

Caption: Common degradation and byproduct pathways for arylboronic acids.

Table 1: Common Impurities and Their Origins

| Impurity Class | Specific Compound(s) | Typical Origin | Impact on Application |

|---|---|---|---|

| Anhydrides | Trimeric Anhydride (Boroxine) | Spontaneous dehydration of the boronic acid, often accelerated by heat or storage under vacuum. This is a reversible equilibrium. | Reduces the effective molarity of the active boronic acid. Can be converted back to the acid form with water. |

| Protodeboronation | 1,3-Dichloro-2-isopropoxybenzene | Cleavage of the C-B bond, typically promoted by water, base, heat, and certain metal catalysts.[5] | A major source of yield loss as this impurity is unreactive in cross-coupling.[6] |

| Oxidation/Homocoupling | 3,5-Dichlorophenol, Dimerized Biaryls | Can form during the Suzuki-Miyaura coupling reaction itself or via oxidation of the boronic acid.[6][7] | Complicates purification and introduces undesired byproducts.[7] |

| Residual Synthesis Reagents | 1-Bromo-3,5-dichloro-4-isopropoxybenzene, Triisopropyl borate | Incomplete reaction or purification during the synthesis of the boronic acid.[9][10] | Can lead to unexpected side reactions and downstream impurities. |

| Inorganic Salts | Sodium or Potassium salts | Carryover from basic workups during synthesis and purification. | Can affect reaction performance and catalyst activity. |

Establishing Actionable Purity Standards

While a purity of 100% is unattainable, establishing a minimum acceptable purity is crucial. This standard often varies depending on the application. Commercial suppliers typically offer grades between 97% and 98%.[11][12][13] For robust and reproducible results, a more detailed specification is recommended.

Table 2: Recommended Purity Specifications for Research Applications

| Parameter | Specification | Rationale |

|---|---|---|

| Assay (by HPLC or qNMR) | > 98.0% | Ensures high concentration of the active reagent for stoichiometric accuracy. |

| Individual Unspecified Impurity | < 0.2% | Minimizes the impact of any single unknown byproduct. |

| Total Impurities | < 2.0% | Controls the overall quality of the material. |

| Water Content (by Karl Fischer) | < 0.5% | Water promotes protodeboronation and boroxine/acid equilibrium shifts.[5] |

| Boroxine Content | Report Value | While it can be converted back to the acid, knowing the initial amount is key for accurate weighing. |

| Protodeboronation Impurity | < 0.5% | This is a dead-end impurity that directly reduces potential yield. |

Core Analytical Methodologies for Purity Verification

A multi-technique approach is required for a comprehensive purity assessment. No single method can provide a complete picture.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary tool for determining the purity assay and quantifying individual impurities.[14][][16] Its high resolution allows for the separation of structurally similar compounds.

Experimental Protocol: Reversed-Phase HPLC for Purity Assessment

-

Instrumentation: An HPLC system equipped with a UV detector is suitable.[14]

-

Column Selection: A C18 stationary phase (e.g., XSelect HSS T3) is a robust starting point due to its balanced retention for polar and non-polar analytes.[14]

-

Causality: The C18 phase provides hydrophobic interactions with the phenyl ring of the analyte, while the isopropoxy and dichloro substituents also contribute to retention. The boronic acid group itself is polar.

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Causality: The acidic modifier (formic acid) suppresses the ionization of the boronic acid group (pKa ~8-10), leading to better peak shape and reproducible retention times.[14]

-

-

Sample Preparation:

-

Accurately weigh ~5 mg of the this compound sample.

-

Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 0.5 mg/mL solution.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 30 °C

-

UV Detection: 254 nm

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 20 15.0 95 18.0 95 18.1 20 | 20.0 | 20 |

-

-

Data Analysis:

-

Integrate all peaks.

-

Calculate purity using the area percent method, assuming all components have a similar response factor at 254 nm. For higher accuracy, use a certified reference standard to determine relative response factors.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for structural confirmation and the identification of impurities that may co-elute in HPLC.[16][17] ¹H NMR provides a rapid assessment of quality, while quantitative NMR (qNMR) can provide a highly accurate assay without the need for a specific reference standard of the analyte itself.

Experimental Protocol: ¹H NMR for Structural and Purity Confirmation

-

Sample Preparation:

-

Dissolve 5-10 mg of the boronic acid in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Causality: DMSO-d₆ is often preferred as it readily dissolves both the boronic acid and its more polar impurities. The acidic B(OH)₂ protons are often visible as a broad singlet in DMSO-d₆.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Ensure a sufficient relaxation delay (e.g., d1 = 5 seconds) to allow for accurate integration, especially if performing quantitative analysis.

-

-

Spectral Interpretation:

-

Expected Signals: Look for the characteristic aromatic protons, the isopropoxy methine (septet) and methyl (doublet) signals.

-

Impurity Identification:

-

Protodeboronation: The appearance of a new aromatic signal corresponding to 1,3-Dichloro-2-isopropoxybenzene.

-

Boroxine: Often results in slight shifts and broadening of the aromatic signals compared to the pure monomeric acid.

-

Residual Solvents: Check for common synthesis solvents like diethyl ether, ethyl acetate, or hexanes.[18]

-

-

Other Essential Techniques

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), MS is a powerful tool for identifying the molecular weight of unknown impurity peaks, aiding in their structural elucidation.[17][19]

-

Karl Fischer Titration: This is the gold standard for accurately quantifying water content, a critical parameter for boronic acid stability.[16]

-

Differential Scanning Calorimetry (DSC): Provides information on the melting point and can indicate the presence of impurities, which typically depress and broaden the melting endotherm.[]

A Validating Workflow for Quality Control

Implementing a systematic workflow ensures that every batch of this compound is fit for purpose.

Caption: A comprehensive QC workflow for incoming boronic acid reagents.

Conclusion

The chemical purity of this compound is not a static parameter but a critical variable that must be actively managed. The inherent instability of arylboronic acids necessitates a rigorous, multi-technique analytical approach to ensure their quality.[3][4] By implementing the standards and protocols outlined in this guide—from understanding the impurity landscape to executing a robust QC workflow—researchers can enhance the reliability and success of their synthetic work, ultimately accelerating the pace of discovery in drug development and materials science.

References

- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.Journal of the American Chemical Society. [Link]

- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.The Journal of Organic Chemistry. [Link]

- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.Accounts of Chemical Research. [Link]

- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.

- Substituent effects and pH profiles for stability constants of arylboronic acid diol esters.Semantic Scholar. [Link]

- Suzuki Coupling I Common Byproducts in Suzuki Coupling.YouTube. [Link]

- Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.

- (3,5-Dichloro-4-isopropoxyphenyl)boronic acid.GlobalChemMall. [Link]

- Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants.PubMed. [Link]

- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.Organic Process Research & Development. [Link]

- This compound Price

- Organic Syntheses Procedure.Organic Syntheses. [Link]

- Supporting Information OBC revisions.The Royal Society of Chemistry. [Link]

- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs. [Link]

- Identity determination and purity testing.ChemCon GmbH. [Link]

- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)

- (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure.Organic Syntheses. [Link]

- Suzuki-Miyaura Coupling.Chemistry LibreTexts. [Link]

- HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophytes.PubMed. [Link]

- Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

- Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS.MDPI. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 11. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 12. 3,5-Dichlorophenylboronic acid 98 67492-50-6 [sigmaaldrich.com]

- 13. CAS-67492-50-6, 3,5-Dichloro Phenyl Boronic Acid Manufacturers, Suppliers & Exporters in India | 024836 [cdhfinechemical.com]

- 14. waters.com [waters.com]

- 16. Identity determination and purity testing [chemcon.com]

- 17. mdpi.com [mdpi.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. 2096335-18-9|(3-Chloro-5-fluoro-4-isopropoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]

A Senior Application Scientist's Guide to Sourcing and Qualifying 3,5-Dichloro-4-isopropoxyphenylboronic Acid for Drug Discovery

Abstract: 3,5-Dichloro-4-isopropoxyphenylboronic acid is a key synthetic building block in medicinal chemistry, valued for its utility in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures. The success of multi-step syntheses in drug development is critically dependent on the purity and consistency of such starting materials. This guide provides an in-depth technical framework for researchers, chemists, and drug development professionals on the commercial sourcing, rigorous qualification, and safe handling of this important reagent. We will explore the supplier landscape, detail essential analytical protocols for quality control, and discuss the causality behind these validation steps, ensuring a reliable and reproducible supply chain for preclinical and clinical research.

Introduction to this compound: A Versatile Building Block

This compound (CAS No: 1218790-62-5) belongs to the versatile class of arylboronic acids, which are foundational reagents in modern organic synthesis.[1][2] Their prominence stems largely from their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[3][4]

The unique substitution pattern of this specific molecule—two chlorine atoms flanking an isopropoxy group—offers medicinal chemists a powerful tool. The electron-withdrawing chlorine atoms and the bulky, lipophilic isopropoxy group can be used to modulate the physicochemical properties of a target molecule, influencing its potency, selectivity, metabolic stability, and pharmacokinetic profile.[5] As the interest in boronic acids as key components of active pharmaceutical ingredients (APIs) continues to grow, the need for robust sourcing and qualification protocols has become paramount.[6][7][8]

Chemical Properties

-

Molecular Formula: C₉H₁₁BCl₂O₃[1]

-

Molecular Weight: 248.90 g/mol [1]

-

Appearance: Typically a white to off-white solid.

-

Key Feature: The boronic acid moiety [-B(OH)₂] is the reactive functional group for cross-coupling reactions.

Commercial Sourcing and Supplier Evaluation

The procurement of a high-purity, well-characterized starting material is the first and most critical step in any synthetic campaign. Variability in reagent quality can lead to inconsistent reaction yields, difficult purification, and the introduction of unknown impurities that can compromise biological assays.

Identifying Commercial Suppliers

Several chemical suppliers list this compound in their catalogs. The availability can range from research quantities (grams) to bulk quantities (kilograms), though larger scales may require custom synthesis. The following table summarizes a selection of potential suppliers based on publicly available information.

| Supplier Name | Purity | Available Quantities | Source |

| Shanghai Aladdin Biochemical Technology Co., LTD | 97% | 5g | [1] |

| Dayang Chem (Hangzhou) Co., Ltd. | 98.0% | Inquiry (100g to 1000kg) | [1] |

| Shanghai Nianxing Industrial Co., Ltd | 97.0% | Inquiry | [1] |

| Shanghai Amole Biotechnology Co., Ltd. | 97.0% | Inquiry (mg to 25g) | [1] |

| GlobalChemMall | Inquiry | Up to 50 mt/month | [2] |

| Apollo Scientific | Inquiry | Inquiry (Pinacol Ester) | [9] |

Note: This table is not exhaustive and is intended for illustrative purposes. Researchers should always contact suppliers directly for the most current information on stock, purity, and pricing.

Key Criteria for Supplier Qualification

Beyond catalog listings, a thorough evaluation is necessary. As a Senior Application Scientist, my recommendation is to qualify a supplier based on the following pillars:

-

Documentation: The supplier must provide a comprehensive Certificate of Analysis (CoA) for each batch. This should include, at a minimum, the compound's identity confirmed by ¹H NMR and a purity assessment by HPLC or LC-MS.

-

Purity and Impurity Profile: A stated purity of >97% is a common starting point. Crucially, understanding the impurity profile is vital. Common impurities for boronic acids include the corresponding boronic anhydride (trimer), deboronated arene, and residual solvents or reagents from synthesis.[10][11]

-

Batch-to-Batch Consistency: For long-term projects, ensuring consistency between batches is essential. Requesting CoAs from multiple batches can provide insight into the supplier's process control.

-

Scalability: If the project is expected to progress from discovery to development, confirm the supplier's capability to scale up production from grams to kilograms while maintaining the same quality standards.

Quality Control and Analytical Protocols for Incoming Material

Never trust a label without verification. Independent analysis of incoming material is a non-negotiable step in a regulated or quality-driven research environment. Boronic acids are notoriously challenging to analyze due to their propensity to dehydrate to form boroxines (anhydrides) and their susceptibility to hydrolysis and protodeboronation under certain conditions.[10][12][13]

Protocol 1: Structural Confirmation via NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) is the gold standard for confirming the chemical structure of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton. This analysis will unequivocally confirm the identity of the material and can reveal the presence of major organic impurities.

Methodology:

-

Sample Preparation: Accurately weigh ~5-10 mg of the boronic acid and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help solubilize the compound and its common impurities.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (≥400 MHz recommended for better resolution).

-

Analysis:

-

¹H NMR: Look for the characteristic aromatic proton signals, the methine and methyl signals of the isopropoxy group, and a broad singlet for the -B(OH)₂ protons (which may exchange with water in the solvent). Integrate the signals to confirm the proton ratios match the structure.

-

¹³C NMR: Confirm the number of unique carbon signals matches the structure.

-

Impurity Check: Look for unexpected signals that could indicate residual solvents, starting materials, or byproducts like the deboronated analog.

-

Protocol 2: Purity Assessment via HPLC/LC-MS

Causality: High-Performance Liquid Chromatography (HPLC) separates components of a mixture, allowing for the quantification of the main peak (the desired compound) relative to impurity peaks. Mass Spectrometry (MS) coupling provides the mass of the eluting components, confirming their identity. The analysis of boronic acids is challenging due to potential on-column hydrolysis or poor peak shape.[11][13] A non-aqueous or high-pH method is often required to obtain accurate and reproducible results.[12]

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable diluent. Crucially, use an aprotic solvent like acetonitrile or THF to prevent hydrolysis of the boronic acid to its boroxine anhydride before injection. [13] Prepare a working solution by diluting the stock to ~0.1 mg/mL.

-

Chromatographic Conditions (Example Method):

-

Column: C18 reverse-phase column (e.g., Waters XTerra MS C18).

-

Mobile Phase A: 0.1% Formic Acid in Water (or a high-pH buffer like ammonium bicarbonate if peak shape is poor).

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with a high aqueous composition (e.g., 95% A) and ramp to a high organic composition (e.g., 95% B) over 10-15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and/or MS (ESI+).

-

-

Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity as the area of the main peak divided by the total area of all peaks.

-

Use the MS data to identify the main peak (m/z corresponding to [M+H]⁺ or other adducts) and tentatively identify impurity peaks.

-

Handling, Storage, and Safety

Proper handling and storage are critical to maintaining the integrity of the reagent and ensuring user safety.

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14] Avoid creating dust.

-

Storage: Boronic acids are often sensitive to moisture and air.[15] Store the compound in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).

-

Safety: While specific toxicity data for this compound is limited, related dichlorophenylboronic acids are classified as skin, eye, and respiratory irritants.[3][14] Avoid contact with skin and eyes and avoid inhalation. In case of exposure, follow standard first-aid procedures and consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Sourcing this compound for drug discovery requires more than simply placing an order. It demands a systematic approach to supplier evaluation and rigorous, in-house quality control. By implementing the analytical protocols and qualification workflows detailed in this guide, researchers and development professionals can mitigate the risks associated with poor-quality starting materials. This diligence ensures the integrity of experimental results, enhances the reproducibility of synthetic routes, and ultimately accelerates the journey from a promising molecule to a potential therapeutic.

References

- This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. (2022). Chemsrc.com.

- (3,5-Dichloro-4-isopropoxyphenyl)boronic acid - GlobalChemMall. (n.d.). GlobalChemMall.

- Anderson, N. G. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.

- Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis.

- Strategies for the analysis of highly reactive pinacolboronate esters - ResearchGate. (2012). ResearchGate.

- Li, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis.

- Process for purification of boronic acid and its derivatives - Google Patents. (2003). Google Patents.

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). MDPI.

- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017). Drug Discovery & Development.

- Fernandes, C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.

- Das, B. C., & Stefaniak, J. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry.

- Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents. (2014). Google Patents.

- (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. (2002). Organic Syntheses.

Sources

- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 2. globalchemmall.com [globalchemmall.com]

- 3. 3,5-二氯苯硼酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, pinacol ester [cymitquimica.com]

- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 11. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide: 3,5-Dichloro-4-isopropoxyphenylboronic Acid as a Protein Degrader Building Block

Abstract

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, moving beyond simple inhibition to induce the outright elimination of disease-causing proteins.[1][2][3] This is primarily achieved using heterobifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs), which co-opt the cell's native ubiquitin-proteasome system (UPS) to tag a protein of interest for destruction.[][5][6][7] The modular nature of PROTACs—comprising a warhead for the target protein, a ligand for an E3 ligase, and a connecting linker—allows for rational design and optimization.[8][9] This guide provides a deep technical dive into the strategic use of a specific, high-value building block, 3,5-dichloro-4-isopropoxyphenylboronic acid , in the design and synthesis of next-generation protein degraders. We will explore the chemical rationale for its use, provide detailed synthetic protocols for its incorporation, and outline a comprehensive workflow for the characterization of the resulting PROTACs.

Introduction: The Dawn of Targeted Protein Degradation

Traditional pharmacology has focused on occupancy-driven inhibition, where a drug must continuously bind to a protein's active site to exert its effect. TPD represents a paradigm shift to an event-driven mechanism.[6] By hijacking cellular machinery, a single degrader molecule can catalytically induce the degradation of multiple target protein copies, offering potential for improved potency and duration of effect.[6]

Two main strategies dominate the TPD landscape:

-

PROTACs: These bifunctional molecules form a ternary complex between a target protein and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), leading to the target's ubiquitination and subsequent degradation by the proteasome.[5][9][10]

The success of any PROTAC hinges on the precise chemical architecture of its components. The choice of building blocks for the warhead, linker, and E3 ligase ligand is therefore a critical determinant of a degrader's efficacy, selectivity, and pharmacological properties.

The Building Block: this compound

The selection of This compound (CAS No. 1218790-62-5) as a synthetic building block is a strategic choice rooted in modern medicinal chemistry principles.[12] Let's dissect the rationale behind its structure.

| Feature | Chemical Structure | Rationale & Contribution to Degrader Properties |

| Boronic Acid | -B(OH)₂ | Reactive Handle: Serves as a versatile and essential functional group for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation in drug discovery. This allows for its efficient and predictable incorporation into the PROTAC scaffold. |

| Phenyl Ring | Phenyl | Rigid Scaffold: Provides a stable, planar core to which other functional groups are attached, influencing the overall geometry and presentation of vectors for binding. |

| 3,5-Dichloro | -Cl | Steric and Electronic Influence: The two chlorine atoms provide steric bulk, which can be exploited to achieve selective binding by preventing interactions in undesired pockets. Electronically, they are withdrawing, which can modulate the pKa of the boronic acid and influence binding interactions like halogen bonding. |

| 4-Isopropoxy | -O-CH(CH₃)₂ | Solubility & Vector Control: The isopropoxy group enhances lipophilicity, which can improve cell permeability. It also acts as a "vector," directing the molecule's orientation within a binding pocket and providing a potential exit point for linker attachment without disrupting core binding interactions. |

The combination of these features makes this molecule an excellent starting point for developing a warhead that targets a specific protein pocket, particularly in kinases, where such substituted phenyl rings are common motifs.

Synthetic Incorporation via Suzuki-Miyaura Coupling

The primary utility of a phenylboronic acid building block is its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forges a carbon-carbon bond between the boronic acid (the "nucleophile") and an aryl halide or triflate (the "electrophile"), which would typically be the other part of the warhead or a linker-warhead combination.

Rationale for Method Selection

The Suzuki-Miyaura coupling is favored for several reasons:

-

Mild Conditions: The reaction proceeds under relatively mild conditions, preserving sensitive functional groups elsewhere in the molecule.

-

High Tolerance: It is tolerant of a wide array of functional groups, reducing the need for extensive protecting group strategies.[13]

-

Commercial Availability: A vast number of boronic acids and palladium catalysts are commercially available, facilitating rapid library synthesis.[13][14]

-

Predictability: The reaction is well-understood and generally provides high yields and regioselectivity.[15]

Detailed Experimental Protocol

This protocol describes a general procedure for coupling this compound with a hypothetical aryl bromide partner (e.g., a bromo-substituted pyridine core).

Materials:

-

This compound (1.2 equiv)

-

Aryl Bromide Partner (1.0 equiv)

-

Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: 1,4-Dioxane and Water (4:1 ratio)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the Aryl Bromide Partner (1.0 equiv), this compound (1.2 equiv), and K₂CO₃ (2.0 equiv).

-